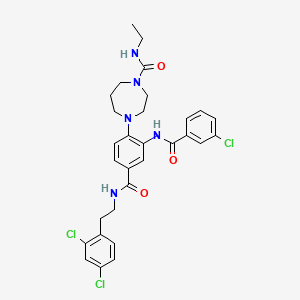

CXCR3 antagonist 1

描述

属性

IUPAC Name |

4-[2-[(3-chlorobenzoyl)amino]-4-[2-(2,4-dichlorophenyl)ethylcarbamoyl]phenyl]-N-ethyl-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32Cl3N5O3/c1-2-34-30(41)38-14-4-13-37(15-16-38)27-10-8-22(18-26(27)36-29(40)21-5-3-6-23(31)17-21)28(39)35-12-11-20-7-9-24(32)19-25(20)33/h3,5-10,17-19H,2,4,11-16H2,1H3,(H,34,41)(H,35,39)(H,36,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDHCRDNIQTCFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCCN(CC1)C2=C(C=C(C=C2)C(=O)NCCC3=C(C=C(C=C3)Cl)Cl)NC(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32Cl3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Function of CXCR3 Antagonist 1 (AMG-487)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes (Th1 cells), natural killer (NK) cells, and some epithelial cells.[1][2] Its natural ligands include CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC), which are induced by interferon-gamma (IFN-γ).[3][4] The CXCR3 signaling axis plays a critical role in mediating leukocyte trafficking, particularly the recruitment of effector T cells to sites of inflammation.[1][5] Consequently, it is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as in cancer progression and transplant rejection.[3][4][6]

CXCR3 Antagonist 1, widely known as AMG-487 , is a potent, selective, and orally active small molecule antagonist of the CXCR3 receptor.[7][8] It has been investigated as a therapeutic agent for autoimmune diseases like psoriasis and rheumatoid arthritis and has shown potential in preclinical models of cancer metastasis.[3][9] This document provides a comprehensive technical overview of the function, pharmacological profile, and experimental methodologies related to AMG-487.

Mechanism of Action

AMG-487 functions as a competitive antagonist at the CXCR3 receptor. It binds to the orthosteric pocket of the receptor, thereby preventing the binding of its cognate chemokines, CXCL10 and CXCL11.[3][7] This blockade inhibits the downstream signaling cascades typically initiated by ligand binding.

The primary consequences of AMG-487-mediated CXCR3 antagonism are:

-

Inhibition of Chemotaxis: By blocking chemokine binding, AMG-487 prevents the cytoskeletal changes and integrin activation necessary for directed cell migration, thus inhibiting the recruitment of CXCR3-expressing immune cells to inflammatory sites.[1]

-

Modulation of Intracellular Signaling: CXCR3 activation typically leads to an increase in intracellular calcium levels (Ca²⁺ mobilization) and the activation of pathways such as phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK).[1][10] AMG-487 effectively inhibits these signaling events. For instance, it has been shown to inhibit calcium mobilization in response to I-TAC.[7]

-

Immunomodulation: Beyond blocking migration, AMG-487 can directly influence immune cell function. Studies have shown it can impair dendritic cell (DC) maturation and activation, leading to reduced T cell activation.[8][11] It has also been observed to shift the balance of T helper cells, decreasing pro-inflammatory Th1 and Th17 cells while increasing regulatory T cells (Tregs).[12] In some contexts, it can also elevate autophagy, which in turn can suppress the NF-κB inflammatory signaling pathway.[13]

CXCR3 Signaling Pathway and Point of Inhibition by AMG-487

The following diagram illustrates the canonical CXCR3 signaling pathway and the inhibitory action of AMG-487.

Caption: Inhibition of CXCR3 signaling by AMG-487.

Pharmacological Data

AMG-487 exhibits high affinity and potent inhibitory activity against the CXCR3 receptor. The following tables summarize its key quantitative pharmacological parameters.

Table 1: In Vitro Binding Inhibition

| Ligand | Receptor | Assay Type | IC₅₀ (nM) | Reference |

| ¹²⁵I-IP-10 (CXCL10) | Human CXCR3 | Radioligand Binding | 8.0 | |

| ¹²⁵I-ITAC (CXCL11) | Human CXCR3 | Radioligand Binding | 8.2 |

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of AMG-487 required to inhibit 50% of the radioligand binding.

Table 2: In Vitro Functional Inhibition

| Function Assayed | Ligand Stimulant | Cell Type | IC₅₀ (nM) | Reference |

| Cell Migration | IP-10 (CXCL10) | CXCR3-expressing cells | 8 | [7] |

| Cell Migration | ITAC (CXCL11) | CXCR3-expressing cells | 15 | [7] |

| Cell Migration | Mig (CXCL9) | CXCR3-expressing cells | 36 | [7] |

| Calcium Mobilization | ITAC (CXCL11) | CXCR3-expressing cells | 5 | [7] |

Preclinical Efficacy

AMG-487 has demonstrated significant efficacy in various preclinical animal models, ranging from autoimmune diseases to oncology.

Table 3: In Vivo Efficacy in Disease Models

| Disease Model | Species | AMG-487 Dose & Route | Key Findings | Reference |

| Metastatic Breast Cancer | Mouse | 5 mg/kg, s.c., twice daily | Reduced number of lung metastases. | [7] |

| Metastatic Colon Carcinoma | Mouse | N/A | Markedly inhibited implantation and growth of cancer cells in the lung. | [14] |

| Collagen-Induced Arthritis (RA) | Mouse | 5 mg/kg, i.p. | Significantly alleviated joint inflammation; decreased Th1/Th17 cells, increased Tregs. | [6][12] |

| Experimental Autoimmune Prostatitis | Mouse | N/A | Ameliorated inflammatory changes and pelvic pain; diminished Th1 differentiation. | [15] |

| Acute Graft-vs-Host Disease | Mouse | Long-term administration | Improved survival and aGVHD outcomes; inhibited donor T cell activation. | [16] |

| Diabetic Retinopathy | Mouse | N/A | Alleviated blood-retinal barrier disruption; reduced oxidative stress. | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key assays used to characterize CXCR3 antagonists like AMG-487.

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the ability of a test compound (e.g., AMG-487) to compete with a radiolabeled ligand for binding to the CXCR3 receptor.

Objective: To calculate the IC₅₀ value of AMG-487.

Materials:

-

Cells expressing CXCR3 (e.g., CHO-CXCR3 stable cell line, activated T-lymphocytes).[18][19]

-

Radiolabeled ligand (e.g., ¹²⁵I-CXCL10).

-

Unlabeled (cold) ligand (e.g., CXCL10) for non-specific binding determination.

-

Test compound: AMG-487, serially diluted.

-

Assay Buffer: PBS with 0.5% BSA.[18]

-

96-well plates.

-

Scintillation counter or gamma counter.

Procedure:

-

Cell Preparation: Harvest CXCR3-expressing cells and resuspend in cold assay buffer to a concentration of 2 x 10⁶ cells/mL.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: 50 µL cells + 50 µL ¹²⁵I-CXCL10 (at a concentration near its Kd) + 50 µL assay buffer.

-

Non-specific Binding: 50 µL cells + 50 µL ¹²⁵I-CXCL10 + 50 µL unlabeled CXCL10 (1000-fold excess).[19]

-

Competitive Binding: 50 µL cells + 50 µL ¹²⁵I-CXCL10 + 50 µL of each AMG-487 dilution.

-

-

Incubation: Incubate the plate for 2 hours at 4°C to reach equilibrium.[18]

-

Separation: Separate bound from free radioligand. This is commonly done by rapid filtration through a glass fiber filter plate, followed by washing with cold assay buffer. Alternatively, for whole cells, centrifugation through an oil layer can be used.[19]

-

Quantification: Measure the radioactivity retained on the filters or in the cell pellet using a suitable counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of AMG-487.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

In Vitro Chemotaxis (Transwell Migration) Assay

This assay measures the ability of AMG-487 to inhibit the migration of CXCR3-expressing cells towards a chemokine gradient.

Objective: To determine the functional inhibitory potency (IC₅₀) of AMG-487 on cell migration.

Materials:

-

CXCR3-expressing cells (e.g., activated CD8+ T cells).[20]

-

Chemoattractant: CXCL10, CXCL11, or CXCL9.

-

Test compound: AMG-487.

-

Transwell inserts (e.g., 5 µm pore size for lymphocytes).

-

24-well companion plates.

-

Migration Medium: RPMI-1640 with no FBS.[21]

-

Cell counting method (e.g., flow cytometer, plate reader with viability dye).[22]

Procedure:

-

Cell Preparation: Resuspend CXCR3-expressing cells in migration medium at 1-2.5 x 10⁶ cells/mL.[22] Pre-incubate the cells with various concentrations of AMG-487 (or vehicle control) for 30 minutes at 37°C.

-

Assay Setup:

-

Add migration medium containing the chemoattractant (e.g., 100 ng/mL CXCL10) to the lower chambers of the 24-well plate (approx. 600 µL).

-

Add migration medium without chemoattractant to negative control wells.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the top of each insert.

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.[21][22]

-

Quantification:

-

Carefully remove the inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Count the migrated cells using a flow cytometer (often with counting beads) or by using a viability assay like MTT.[21]

-

-

Data Analysis:

-

Calculate the percentage of migration inhibition for each AMG-487 concentration relative to the vehicle control.

-

Plot the percentage inhibition against the log concentration of AMG-487 and fit the curve to determine the IC₅₀ value.

-

Workflow for Transwell Migration Assay

The following diagram outlines the workflow for the chemotaxis assay.

Caption: A step-by-step workflow for the Transwell migration assay.

Conclusion

This compound, AMG-487, is a well-characterized inhibitor of the CXCR3 chemokine receptor. By competitively blocking the binding of CXCL9, CXCL10, and CXCL11, it effectively abrogates downstream signaling, leading to the inhibition of immune cell migration and activation. Its potent in vitro activity translates to significant efficacy in various preclinical models of inflammation, autoimmunity, and cancer metastasis. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of CXCR3 antagonism.

References

- 1. CXCR3 - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Structure basis for the modulation of CXC chemokine receptor 3 by antagonist AMG487 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Frontiers | CXCR3 Ligands in Cancer and Autoimmunity, Chemoattraction of Effector T Cells, and Beyond [frontiersin.org]

- 6. CXCR3 antagonist AMG487 inhibits glucocorticoid-induced tumor necrosis factor-receptor-related protein and inflammatory mediators in CD45 expressing cells in collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The role of CXCR3 and its ligands in cancer [frontiersin.org]

- 11. In Vitro Immunological Effects of CXCR3 Inhibitor AMG487 on Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CXCR3 antagonist AMG487 suppresses rheumatoid arthritis pathogenesis and progression by shifting the Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. AMG 487 | CXCR | TargetMol [targetmol.com]

- 15. CXCR3 antagonist AMG487 ameliorates experimental autoimmune prostatitis by diminishing Th1 cell differentiation and inhibiting macrophage M1 phenotypic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Long-term CXCR3 antagonist AMG487 mitigated acute graft-versus-host disease by inhibiting T cell activation in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Blocking CXCR3 with AMG487 ameliorates the blood-retinal barrier disruption in diabetic mice through anti-oxidative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Validation of the C-X-C chemokine receptor 3 (CXCR3) as a target for PET imaging of T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. THE CHEMOKINE RECEPTOR CXCR3 IS DEGRADED FOLLOWING INTERNALIZATION AND IS REPLENISHED AT THE CELL SURFACE BY DE NOVO SYNTHESIS OF RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mouse CD8+ T Cell Migration in vitro and CXCR3 Internalization Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 22. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

The Intricacies of Antagonism: A Technical Guide to CXCR3 Binding Affinity

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of CXCR3 antagonist binding affinity, detailing the experimental methodologies and signaling pathways that govern this critical therapeutic target. The C-X-C motif chemokine receptor 3 (CXCR3) plays a pivotal role in immune cell trafficking, making it a significant target in the development of treatments for autoimmune diseases, inflammatory conditions, and certain cancers.[1][2] Understanding the binding kinetics of its antagonists is fundamental to the design of potent and selective therapeutics.

Quantitative Analysis of CXCR3 Antagonist Binding Affinity

The binding affinity of various antagonists to the CXCR3 receptor has been quantified using several key metrics, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values provide a standardized measure of a compound's potency in displacing natural ligands and inhibiting receptor function. The following table summarizes the binding affinities of several notable CXCR3 antagonists.

| Antagonist | Ligand Displaced/Assay | Binding Affinity | Cell Line/System | Reference |

| CXCR3 antagonist 1 (compound 6c) | Not specified | IC50 = 0.06 µM | Not specified | [3] |

| SCH 546738 | Radiolabeled CXCL10 and CXCL11 | Ki = 0.4 nM; IC50 = 10 nM | Activated T cells | [1] |

| NBI-74330 | [125I]CXCL10 | Ki = 1.5 nM | Not specified | [3] |

| NBI-74330 | [125I]CXCL11 | Ki = 3.2 nM | Not specified | [3] |

| AMG 487 | CXCL10 | IC50 = 8.0 nM | Not specified | [3][4] |

| AMG 487 | CXCL11 | IC50 = 8.2 nM | Not specified | [3][4] |

| TAK-779 | Not specified | Ki = 1.1 nM (for CCR5) | MAGI-CCR5 cells | [3] |

| ACT-660602 | Not specified | IC50 = 204 nM | Not specified | [3] |

Experimental Protocols: Determining Binding Affinity

The quantification of antagonist binding affinity to CXCR3 is primarily achieved through competitive binding assays. A common and robust method is the radioligand binding assay.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (unlabeled antagonist) to compete with a radiolabeled ligand for binding to the CXCR3 receptor.

Materials:

-

Cells or cell membranes expressing CXCR3 (e.g., HEK293-CXCR3 transfectants, activated T cells).

-

Radiolabeled CXCR3 ligand (e.g., 125I-CXCL10 or 125I-CXCL11).

-

Unlabeled CXCR3 antagonist (test compound).

-

Binding buffer (e.g., 0.5% BSA, 5 mM MgCl2, 1 mM CaCl2, 50 mM HEPES, pH 7.4).[5]

-

Wash buffer (Binding buffer with 0.5 M NaCl).[6]

-

Scintillation counter or gamma counter.

-

96-well filter plates.

Procedure:

-

Cell Preparation: Culture and harvest cells expressing the CXCR3 receptor. Prepare a cell suspension or membrane preparation at a predetermined concentration.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

-

Competition: Add serial dilutions of the unlabeled antagonist to the wells. Include control wells with no antagonist (total binding) and wells with a high concentration of a known potent unlabeled ligand to determine non-specific binding.

-

Incubation: Add the cell suspension or membrane preparation to the wells. Incubate the plate at room temperature for a specified period (e.g., 90 minutes) with gentle shaking to allow binding to reach equilibrium.[5][6]

-

Washing: Transfer the contents of the wells to a filter plate and wash multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

-

Detection: After drying the filter plate, measure the radioactivity in each well using a scintillation or gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value, the concentration of antagonist that inhibits 50% of specific radioligand binding, is determined by non-linear regression analysis. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

CXCR3 Signaling Pathways

CXCR3 is a G-protein coupled receptor (GPCR) that, upon binding its natural ligands (CXCL9, CXCL10, and CXCL11), initiates a cascade of intracellular signaling events.[7] These pathways ultimately lead to cellular responses such as chemotaxis, integrin activation, and cytoskeletal changes.[7] Notably, different ligands can induce biased signaling, activating distinct downstream pathways.[8][9]

Key signaling pathways activated by CXCR3 include:

-

Gαi-PLC-β-Ca2+ Pathway: Ligand binding to CXCR3 activates the inhibitory G-protein α subunit (Gαi).[7] This can lead to the activation of Phospholipase C-β (PLC-β), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a critical second messenger in cell migration.[10]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial signaling axis downstream of CXCR3 activation. This pathway is involved in cell survival, proliferation, and migration.

-

MAPK Pathway: The Mitogen-activated protein kinase (MAPK) cascade, including ERK, is also activated upon CXCR3 stimulation and plays a role in various cellular functions.[7]

-

STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins are also involved. For instance, CXCL10/CXCR3 interactions can lead to the phosphorylation of STAT1, STAT4, and STAT5, promoting a Th1 effector response.[8] In contrast, CXCL11 can signal through a p70 kinase/mTOR pathway in a STAT3- and STAT6-dependent manner.[8]

-

cAMP/PKA Pathway: The CXCR3B isoform has been shown to inhibit the cAMP/PKA signaling pathway, which can reduce cell migration.[10]

CXCR3 antagonists function by binding to the receptor and preventing the conformational changes necessary for G-protein coupling and the initiation of these downstream signaling cascades.

References

- 1. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Designing small molecule CXCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CXCR3 Requires Tyrosine Sulfation for Ligand Binding and a Second Extracellular Loop Arginine Residue for Ligand-Induced Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. CXCR3 - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Potential therapeutic manipulations of the CXCR3 chemokine axis for the treatment of inflammatory fibrosing diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of CXCR3 and its ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibition of the CXCR3 Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating immune cell trafficking, particularly of T helper 1 (Th1) cells, in response to its inflammatory chemokine ligands: CXCL9, CXCL10, and CXCL11. Dysregulation of the CXCR3 signaling axis is implicated in the pathogenesis of numerous autoimmune diseases, chronic inflammatory conditions, and certain cancers. Consequently, antagonism of CXCR3 has emerged as a promising therapeutic strategy. This in-depth technical guide provides a comprehensive overview of the CXCR3 signaling pathway, the mechanisms of its inhibition by small molecule antagonists, detailed experimental protocols for studying CXCR3 antagonism, and a summary of quantitative data for key antagonists.

The CXCR3 Signaling Pathway

CXCR3 is a classical GPCR that primarily couples to the Gαi subunit of heterotrimeric G proteins.[1] Upon ligand binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. Both Gαi-GTP and the Gβγ complex initiate downstream signaling cascades.

Key Downstream Signaling Events:

-

Gαi-mediated signaling: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]

-

Phospholipase C (PLC) Activation: The Gβγ subunit can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a critical second messenger in chemotaxis.[3]

-

PI3K/Akt Pathway: CXCR3 activation can also lead to the stimulation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, proliferation, and migration.[3]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key cascade activated downstream of CXCR3, playing a role in cell proliferation and differentiation.[3]

-

β-Arrestin-mediated Signaling and Receptor Internalization: Upon ligand binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, CXCR3 recruits β-arrestins. This interaction not only desensitizes the receptor by uncoupling it from G proteins but also initiates G protein-independent signaling and promotes receptor internalization, a crucial mechanism for regulating cellular responsiveness to chemokines.[4][5]

The specific signaling outcomes can be influenced by "biased agonism," where different ligands (CXCL9, CXCL10, or CXCL11) may preferentially activate certain downstream pathways over others.[4]

Signaling Pathway Diagram

Mechanism of CXCR3 Antagonism

CXCR3 antagonists are typically small molecules that bind to the receptor and prevent its activation by endogenous chemokine ligands.[6] This blockage inhibits the downstream signaling pathways that lead to immune cell migration and activation.[6] The primary mechanisms of action include:

-

Competitive Antagonism: The antagonist binds to the same site as the natural ligands, directly competing for receptor occupancy.

-

Non-competitive/Allosteric Antagonism: The antagonist binds to a site on the receptor distinct from the ligand-binding pocket.[7] This binding induces a conformational change in the receptor that prevents ligand binding or receptor activation.[7] Several potent CXCR3 antagonists, such as SCH 546738, have been shown to act via a non-competitive mechanism.[7]

By inhibiting CXCR3 signaling, these antagonists can reduce the recruitment of inflammatory cells to tissues, thereby mitigating inflammation and tissue damage in various disease contexts.[6]

Antagonist Mechanism Diagram

Quantitative Data for Key CXCR3 Antagonists

The following table summarizes the in vitro potencies of several well-characterized small molecule CXCR3 antagonists.

| Antagonist | Target | Assay Type | Ligand | Species | IC50 (nM) | Ki (nM) | Reference(s) |

| AMG487 | CXCR3 | Radioligand Binding | CXCL10 | Human | 8.0 | - | [2][4] |

| CXCR3 | Radioligand Binding | CXCL11 | Human | 8.2 | - | [2][4] | |

| CXCR3 | Chemotaxis | CXCL10 | Human | 8 | - | [8] | |

| CXCR3 | Chemotaxis | CXCL11 (I-TAC) | Human | 15 | - | [8] | |

| CXCR3 | Chemotaxis | CXCL9 (Mig) | Human | 36 | - | [8] | |

| CXCR3 | Calcium Mobilization | CXCL11 (I-TAC) | Human | 5 | - | [4] | |

| NBI-74330 | CXCR3 | Radioligand Binding | CXCL10 | Human | - | 1.5 | [9] |

| CXCR3 | Radioligand Binding | CXCL11 | Human | - | 3.2 | [9] | |

| CXCR3 | GTPγS Binding | CXCL11 | Human | 5.5 | - | [9] | |

| CXCR3 | Calcium Mobilization | CXCL10/CXCL11 | Human | 7 | - | [9] | |

| CXCR3 | Chemotaxis | CXCL11 | Human | 3.9 | - | [9] | |

| SCH 546738 | CXCR3 | Radioligand Binding | - | Human | - | 0.4 | [6] |

| CXCR3 | Radioligand Binding | CXCL10/CXCL11 | Human | 0.8 - 2.2 | - | [7] | |

| CXCR3 | Chemotaxis | - | Human | ~10 (IC90) | - | [6] | |

| VUF10085 | CXCR3 | Chemotaxis | CXCL11 | Human | 380 | - | [10] |

| CXCR3 | Radioligand Binding | CXCL11 | Human | 169 | - | [10] | |

| TAK-779 | CXCR3 | Chemotaxis | CXCL11 | Human | 1560 | - | [10] |

| CXCR3 | Radioligand Binding | CXCL11 | Human | 15600 | - | [10] | |

| CCR5 | Radioligand Binding | - | Human | - | 1.1 | [11] |

Experimental Protocols

Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to CXCR3.

Methodology:

-

Membrane Preparation: Membranes from cells overexpressing CXCR3 (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.[12]

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CXCR3 ligand (e.g., 125I-CXCL10 or 125I-CXCL11) and varying concentrations of the unlabeled antagonist.[13]

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[13][14]

-

Filtration: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate.[15]

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[15]

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.[12]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value is determined by non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[15]

Chemotaxis Assay

Principle: This assay measures the ability of an antagonist to inhibit the directional migration of CXCR3-expressing cells towards a chemokine gradient.

Methodology:

-

Cell Preparation: Use a cell line expressing CXCR3 (e.g., activated T cells, Jurkat cells transfected with CXCR3).[16]

-

Assay Setup: Use a chemotaxis chamber (e.g., Boyden chamber or Transwell plate) with a porous membrane separating an upper and lower chamber.[16]

-

Chemokine Gradient: Add a solution containing a CXCR3 ligand (e.g., CXCL10 or CXCL11) to the lower chamber.[16]

-

Cell Loading: Add the CXCR3-expressing cells, pre-incubated with varying concentrations of the antagonist or vehicle control, to the upper chamber.[16]

-

Incubation: Incubate the chamber at 37°C for 1.5-3 hours to allow cell migration.[16]

-

Quantification: Quantify the number of cells that have migrated to the lower chamber using a cell counter, flow cytometry, or a fluorescent dye.[16]

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Calcium Mobilization Assay

Principle: This assay measures the antagonist's ability to block the transient increase in intracellular calcium concentration that occurs upon CXCR3 activation.

Methodology:

-

Cell Loading: Load CXCR3-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[13]

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a fluorimeter.

-

Antagonist Pre-incubation: Add varying concentrations of the CXCR3 antagonist to the cells and incubate for a short period.

-

Ligand Stimulation: Add a fixed concentration of a CXCR3 ligand to stimulate the receptor.

-

Fluorescence Measurement: Immediately measure the change in fluorescence over time. The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.

-

Data Analysis: Calculate the percentage of inhibition of the calcium response for each antagonist concentration. Determine the IC50 value from the resulting dose-response curve.

Experimental Workflow Diagram

Conclusion

The CXCR3 signaling pathway is a critical mediator of inflammatory responses, making it a highly attractive target for therapeutic intervention in a range of diseases. Small molecule antagonists that effectively block this pathway have shown significant promise in preclinical models. A thorough understanding of the intricate signaling network, coupled with robust and reproducible experimental methodologies, is essential for the successful discovery and development of novel CXCR3-targeted therapeutics. This guide provides a foundational framework for researchers entering this exciting and clinically relevant field.

References

- 1. Potential therapeutic manipulations of the CXCR3 chemokine axis for the treatment of inflammatory fibrosing diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CXCR3 - Wikipedia [en.wikipedia.org]

- 4. Biased agonists of the chemokine receptor CXCR3 differentially signal through Gαi:β-arrestin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. THE CHEMOKINE RECEPTOR CXCR3 IS DEGRADED FOLLOWING INTERNALIZATION AND IS REPLENISHED AT THE CELL SURFACE BY DE NOVO SYNTHESIS OF RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Gαwi2 activation by Gαi3 in CXCR3-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CXCR3 Requires Tyrosine Sulfation for Ligand Binding and a Second Extracellular Loop Arginine Residue for Ligand-Induced Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Chemotaxis assay [bio-protocol.org]

Introduction: The CXCR3 Axis in T-Cell Trafficking

An In-depth Technical Guide on the Role of CXCR3 Antagonists in T-Cell Migration

For Researchers, Scientists, and Drug Development Professionals

The C-X-C chemokine receptor 3 (CXCR3) is a G-protein coupled receptor (GPCR) that plays a pivotal role in directing the migration of activated T cells.[1] Under homeostatic conditions, its expression is low, but it is rapidly induced on naive T cells following activation.[2] CXCR3 is predominantly expressed on effector T cells, particularly T helper 1 (Th1) type CD4+ cells and cytotoxic CD8+ T cells, making it a key mediator of Type 1 inflammatory responses.[2][3]

The trafficking of these T cells to sites of inflammation, infection, or malignancy is orchestrated by the interaction of CXCR3 with its interferon-inducible chemokine ligands:

-

CXCL9 (Mig) : Monokine Induced by Gamma Interferon

-

CXCL10 (IP-10) : Interferon-gamma Inducible Protein 10

-

CXCL11 (I-TAC) : Interferon-inducible T-cell Alpha Chemoattractant

These chemokines are typically upregulated in inflamed tissues in response to cytokines like interferon-gamma (IFN-γ), creating a chemical gradient that recruits CXCR3-expressing T cells.[2][4] This targeted migration is crucial for immune surveillance and pathogen clearance but is also implicated in the pathology of various autoimmune diseases, transplant rejection, and cancer.[5][6][7][8] Given its central role in leukocyte trafficking, CXCR3 has emerged as a significant therapeutic target for modulating inflammatory responses.[9][10]

The CXCR3 Signaling Pathway

Upon binding of its ligands (CXCL9, CXCL10, or CXCL11), CXCR3 undergoes a conformational change, leading to the activation of intracellular signaling cascades that culminate in chemotaxis.

The binding of a chemokine ligand to CXCR3 activates associated heterotrimeric G proteins, primarily of the Gi family. This activation leads to the dissociation of the Gα and Gβγ subunits, which initiate multiple downstream signaling pathways. Key pathways include the activation of Phosphoinositide 3-kinase (PI3K), which leads to the activation of Akt, and the p44/p42 Mitogen-Activated Protein Kinase (MAPK) pathway.[11] Furthermore, CXCR3 signaling involves the tyrosine phosphorylation of several key signaling molecules, including Zeta-associated protein of 70 kDa (ZAP-70), Linker for Activation of T cells (LAT), and Phospholipase-C-γ1 (PLCγ1).[11] Activation of PLCγ1 results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium (Ca2+) mobilization and the activation of Protein Kinase C (PKC), respectively. These coordinated signaling events reorganize the actin cytoskeleton, promoting cell polarization and directional migration towards the chemokine gradient.

CXCR3 Antagonists: Mechanism of Action

CXCR3 antagonists are typically small molecules designed to inhibit the receptor's function, thereby preventing the migration of T cells to inflammatory sites.[12] Many of these compounds do not compete directly with the chemokine ligands for the binding site. Instead, they function as non-competitive or allosteric modulators.[6][13]

An allosteric antagonist binds to a topographically distinct site on the receptor, inducing a conformational change that prevents receptor activation, even when the natural ligand is bound to its orthosteric site.[14] This mechanism offers potential advantages, including a ceiling effect on the inhibition and potential for biased signaling blockade. SCH 546738 is one such antagonist that has been shown to bind to an allosteric site on CXCR3, preventing the conformational changes required for signaling.[6][14]

References

- 1. imrpress.com [imrpress.com]

- 2. CXCR3 in T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The role of CXCR3 and its ligands in cancer [frontiersin.org]

- 4. Frontiers | The Role of CXCR3 and Its Chemokine Ligands in Skin Disease and Cancer [frontiersin.org]

- 5. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CXCL9, CXCL10, CXCL11/CXCR3 axis for immune activation - a target for novel cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small Molecule CXCR3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CXCR3-mediated T-cell chemotaxis involves ZAP-70 and is regulated by signalling through the T-cell receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are CXCR3 antagonists and how do they work? [synapse.patsnap.com]

- 13. Pharmacological characterization of [3H]VUF11211, a novel radiolabeled small-molecule inverse agonist for the chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CXCR3 Antagonism on Chemokine Ligands CXCL9, CXCL10, and CXCL11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating immune responses.[1][2] Its expression is predominantly found on activated T lymphocytes (Th1 cells), natural killer (NK) cells, and some epithelial cells.[2] The interaction of CXCR3 with its specific chemokine ligands—CXCL9 (Monokine induced by gamma interferon, Mig), CXCL10 (Interferon-gamma-inducible protein 10, IP-10), and CXCL11 (Interferon-inducible T-cell alpha chemoattractant, I-TAC)—is crucial for the trafficking of these immune cells to sites of inflammation.[2][3] This axis is implicated in various pathological processes, including autoimmune diseases, transplant rejection, and cancer, making CXCR3 a compelling target for therapeutic intervention.[1][4][5]

This technical guide provides an in-depth overview of a representative CXCR3 antagonist and its effects on the chemokine ligands CXCL9, CXCL10, and CXCL11. For the purpose of this guide, we will focus on well-characterized antagonists from preclinical and clinical studies as "CXCR3 antagonist 1" is a general term. We will delve into the quantitative data, experimental protocols for assessing antagonist activity, and the underlying signaling pathways.

CXCR3 Antagonists: Mechanism of Action

CXCR3 antagonists are designed to block the binding of CXCL9, CXCL10, and CXCL11 to the CXCR3 receptor.[6] By competitively or non-competitively inhibiting this interaction, these antagonists prevent the initiation of downstream signaling cascades that lead to immune cell migration and activation.[6] This blockade effectively reduces the recruitment of inflammatory cells to tissues, thereby mitigating the pathological processes associated with excessive immune responses.[6]

Quantitative Data: Inhibitory Activity of CXCR3 Antagonists

Several small molecule CXCR3 antagonists have been developed and characterized. The following tables summarize the quantitative data for two prominent examples, AMG-487 and SCH 546738, demonstrating their potent and specific inhibition of CXCR3 function in response to its ligands.

Table 1: Binding Affinity and Functional Inhibition of AMG-487

| Ligand | Assay Type | Species | Cell Type/System | Parameter | Value (nM) | Reference |

| CXCL10 (IP-10) | Radioligand Binding | Human | CXCR3-expressing cells | IC50 | 8.0 | [7] |

| CXCL11 (I-TAC) | Radioligand Binding | Human | CXCR3-expressing cells | IC50 | 8.2 | [7] |

| CXCL9 (Mig) | Chemotaxis | Human | Activated T cells | IC50 | 36 | [7] |

| CXCL10 (IP-10) | Chemotaxis | Human | Activated T cells | IC50 | 8 | [7] |

| CXCL11 (I-TAC) | Chemotaxis | Human | Activated T cells | IC50 | 15 | [7] |

| CXCL11 (I-TAC) | Calcium Mobilization | Human | CXCR3-expressing cells | IC50 | 5 | [7] |

Table 2: Binding Affinity and Functional Inhibition of SCH 546738

| Ligand | Assay Type | Species | Cell Type/System | Parameter | Value (nM) | Reference |

| Radiolabeled CXCL10 & CXCL11 | Radioligand Binding | Human | CXCR3 receptor | Ki | 0.4 | [1] |

| Radiolabeled CXCL10 & CXCL11 | Radioligand Binding | Human | CXCR3-expressing cells | IC50 | 10 | |

| CXCR3-mediated | Chemotaxis | Human | Activated T cells | IC90 | ~10 | [4] |

Signaling Pathways

Upon binding of CXCL9, CXCL10, or CXCL11, CXCR3, a Gαi protein-coupled receptor, initiates a cascade of intracellular signaling events.[2] This leads to cellular responses such as chemotaxis, integrin activation, and cytoskeletal changes.[2] While the detailed signaling pathways are complex and can be ligand-biased, the primary pathway involves the activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK), as well as increases in intracellular calcium levels.[2] CXCR3 antagonists block the initiation of these pathways by preventing ligand binding.

Caption: CXCR3 Signaling Pathway and Point of Antagonist Intervention.

Experimental Protocols

The evaluation of CXCR3 antagonists requires a suite of in vitro assays to determine their binding affinity and functional inhibitory activity. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of the antagonist to the CXCR3 receptor by measuring the displacement of a radiolabeled ligand.

Methodology:

-

Cell Culture: Use a stable cell line overexpressing human CXCR3 (e.g., CHO-CXCR3 or HEK293-CXCR3). Culture cells to ~80-90% confluency.

-

Membrane Preparation: Harvest cells and homogenize in a cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

-

Binding Reaction: In a 96-well plate, add the cell membrane preparation, a constant concentration of a radiolabeled CXCR3 ligand (e.g., 125I-CXCL10 or 125I-CXCL11), and varying concentrations of the CXCR3 antagonist.

-

Incubation: Incubate the plate for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 4°C) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.

Chemotaxis Assay

Objective: To assess the ability of the antagonist to inhibit the migration of CXCR3-expressing cells towards a chemokine gradient.

Methodology:

-

Cell Preparation: Isolate primary human T cells or use a T cell line that expresses CXCR3. Resuspend the cells in an appropriate assay medium.

-

Assay Setup: Use a chemotaxis chamber (e.g., a Transwell plate with a porous membrane). In the lower chamber, add the assay medium containing a specific chemokine (CXCL9, CXCL10, or CXCL11) at a concentration that induces maximal migration.

-

Antagonist Treatment: In the upper chamber, add the CXCR3-expressing cells that have been pre-incubated with varying concentrations of the CXCR3 antagonist or vehicle control.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 2-4 hours) at 37°C in a humidified incubator.

-

Quantification of Migrated Cells: Count the number of cells that have migrated to the lower chamber using a cell counter, flow cytometry, or a fluorescent dye-based assay.

-

Data Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Calcium Mobilization Assay

Objective: To measure the antagonist's ability to block the chemokine-induced increase in intracellular calcium concentration.

Methodology:

-

Cell Preparation: Use CXCR3-expressing cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay Setup: Place the dye-loaded cells in a fluorometric imaging plate reader or a flow cytometer.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Antagonist and Ligand Addition: Add varying concentrations of the CXCR3 antagonist to the cells and incubate for a short period. Then, stimulate the cells with a specific chemokine (e.g., CXCL11) and continuously measure the fluorescence.

-

Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Calculate the peak fluorescence intensity for each condition. Determine the percentage of inhibition of the calcium response by the antagonist at each concentration and calculate the IC50 value.

Caption: Experimental Workflow for Evaluating a CXCR3 Antagonist.

Conclusion

The CXCR3-chemokine axis represents a critical pathway in the orchestration of immune responses, and its dysregulation is a hallmark of numerous inflammatory and autoimmune diseases. The development of potent and selective CXCR3 antagonists offers a promising therapeutic strategy to modulate these pathological conditions. The quantitative data and experimental protocols outlined in this guide provide a framework for the characterization and evaluation of such antagonists. A thorough understanding of the inhibitory effects of these compounds on CXCL9, CXCL10, and CXCL11-mediated signaling and function is essential for the advancement of novel therapeutics targeting the CXCR3 receptor. Continued research in this area holds the potential to deliver new and effective treatments for a range of debilitating diseases.

References

- 1. Frontiers | CXCR3 inhibitors for therapeutic interventions: current status and perspectives [frontiersin.org]

- 2. CXCR3 - Wikipedia [en.wikipedia.org]

- 3. Review: The chemokine receptor CXCR3 and its ligands CXCL9, CXCL10 and CXCL11 in neuroimmunity--a tale of conflict and conundrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CXCR3 antagonist AMG487 suppresses rheumatoid arthritis pathogenesis and progression by shifting the Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are CXCR3 antagonists and how do they work? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

Preclinical Profile of CXCR3 Antagonist 1: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the preclinical data available for CXCR3 Antagonist 1, a selective, non-cytotoxic antagonist of the C-X-C chemokine receptor 3 (CXCR3). Due to the limited publicly available preclinical data for this specific compound, this document also includes supplementary data from a well-characterized CXCR3 antagonist, AMG487, to provide a more comprehensive understanding of the preclinical evaluation of molecules in this class.

Introduction to CXCR3 and its Antagonism

The CXCR3 receptor, a G protein-coupled receptor, and its chemokine ligands—CXCL9, CXCL10, and CXCL11—are key mediators in the inflammatory response, particularly in the recruitment of Th1 lymphocytes.[1][2] This signaling axis is implicated in the pathogenesis of various autoimmune diseases, including inflammatory bowel disease, multiple sclerosis, and rheumatoid arthritis, as well as in certain cancers.[1][3] Consequently, antagonism of the CXCR3 receptor presents a promising therapeutic strategy for these conditions.[4] CXCR3 antagonists are designed to block the interaction between the receptor and its ligands, thereby inhibiting downstream signaling pathways that lead to immune cell migration and activation.[4]

This compound (Compound 6c)

This compound, also identified as compound 6c, is a selective and non-cytotoxic antagonist of the CXCR3 receptor.[5] Its chemical name is 4-(2-(3-chlorobenzamido)-4-(2,4-dichlorophenethylcarbamoyl)phenyl)-N-ethyl-1,4-diazepane-1-carboxamide.[6] Preclinical investigations have primarily focused on its in vitro functional activity.

Quantitative Data

The following table summarizes the key in vitro potency data for this compound.

| Assay Type | Cell Line | Ligand | Endpoint | IC50 | Reference |

| Calcium Mobilization | HEK293 (expressing human CXCR3) | CXCL11 | Inhibition of calcium flux | ~60 nM | [5] |

| T-cell Migration | Isolated human T-cells | CXCL11 | Inhibition of chemotaxis | ~100 nM | [5] |

Experimental Protocols

Detailed experimental protocols for the studies on this compound are based on standard methodologies for calcium mobilization and chemotaxis assays, as the specific protocols from the primary literature are not publicly available.

Calcium Mobilization Assay (FLIPR)

This assay is designed to measure the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CXCR3 agonist.

-

Cell Culture and Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human CXCR3 receptor are cultured in appropriate media. On the day of the assay, cells are harvested and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

-

Assay Procedure:

-

The dye-loaded cells are plated into a 96- or 384-well microplate.

-

This compound is serially diluted and added to the wells, followed by an incubation period.

-

The plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR).

-

A solution of the CXCR3 ligand CXCL11 is added to the wells to stimulate the receptor.

-

The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium levels.

-

-

Data Analysis: The IC50 value is calculated from the concentration-response curve, representing the concentration of the antagonist that inhibits 50% of the maximal calcium response induced by the agonist.

T-Cell Chemotaxis Assay (Transwell)

This assay evaluates the ability of an antagonist to inhibit the directed migration of T-cells towards a chemoattractant.

-

Cell Preparation: Human T-cells are isolated from peripheral blood and resuspended in an appropriate assay medium.

-

Assay Setup:

-

A Transwell insert with a porous membrane is placed in each well of a multi-well plate.

-

The lower chamber of the wells is filled with assay medium containing CXCL11.

-

The isolated T-cells are pre-incubated with varying concentrations of this compound and then added to the upper chamber of the Transwell insert.

-

-

Incubation and Cell Quantification: The plate is incubated for several hours to allow the T-cells to migrate through the membrane towards the chemoattractant in the lower chamber. The number of migrated cells in the lower chamber is then quantified, typically by flow cytometry or a cell viability assay.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of cell migration against the concentration of the antagonist.

Representative Preclinical Data: AMG487

To provide a broader preclinical context, this section summarizes data for AMG487, a well-studied, orally active, and selective CXCR3 antagonist.

Quantitative Data: AMG487

| Assay Type | Species/Cell Line | Ligand(s) | Endpoint | IC50 | Reference |

| Ligand Binding | Human | CXCL10, CXCL11 | Inhibition of radioligand binding | 8.0 nM, 8.2 nM | [5] |

| In Vivo Efficacy | Mouse (Collagen-Induced Arthritis) | - | Reduction of joint inflammation | 5 mg/kg (i.p.) | [7] |

| In Vivo Efficacy | Mouse (Experimental Autoimmune Prostatitis) | - | Amelioration of inflammation and pain | - | [8] |

| In Vivo Efficacy | Mouse (Glioblastoma) | - | Reduction in tumor growth | - | [9] |

Experimental Protocols: AMG487 In Vivo Studies

Collagen-Induced Arthritis (CIA) in Mice

-

Model Induction: Arthritis is induced in DBA/1J mice by immunization with bovine type II collagen emulsified in complete Freund's adjuvant.

-

Treatment: Following the induction of CIA, mice are treated with AMG487 (e.g., 5 mg/kg, intraperitoneally) or a vehicle control.

-

Efficacy Evaluation: The severity of arthritis is assessed by monitoring joint inflammation. Spleen cells are analyzed by flow cytometry for various inflammatory markers. Knee tissues are analyzed for mRNA and protein expression of key inflammatory mediators.[7]

Experimental Autoimmune Prostatitis (EAP) in Mice

-

Model Induction: EAP is induced in mice to model autoimmune prostatitis.

-

Treatment: Mice are treated with AMG487.

-

Efficacy Evaluation: The effects of the antagonist are evaluated by assessing the amelioration of inflammatory changes and pelvic pain. Immunofluorescence, flow cytometry, and Western blot are used to analyze the functional phenotype of T helper type 1 (Th1) cells and macrophages.[8]

Signaling Pathways and Experimental Workflows

CXCR3 Signaling Pathway

The binding of chemokines (CXCL9, CXCL10, CXCL11) to the CXCR3 receptor activates intracellular signaling cascades, primarily through Gαi proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in cellular responses such as chemotaxis, proliferation, and survival. CXCR3 antagonists block the initial ligand-receptor interaction, thereby inhibiting these downstream effects.

Caption: CXCR3 receptor signaling pathway and point of intervention for this compound.

Experimental Workflow for In Vitro Antagonist Evaluation

The in vitro evaluation of a CXCR3 antagonist typically involves a multi-step process, starting with target binding and progressing to functional assays that measure the inhibition of cellular responses.

Caption: General experimental workflow for the in vitro characterization of CXCR3 antagonists.

References

- 1. academic.oup.com [academic.oup.com]

- 2. T cell transwell migration [bio-protocol.org]

- 3. Combination treatment of a novel CXCR3 antagonist ACT-777991 with an anti-CD3 antibody synergistically increases persistent remission in experimental models of type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification and initial evaluation of 4-N-aryl-[1,4]diazepane ureas as potent CXCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assaying antigen-specific T cell trans-endothelial migration <i>in vitro</i> with the Transwell system: application in tumor immunology [biophysics-reports.org]

- 7. CXCR3 antagonist AMG487 inhibits glucocorticoid-induced tumor necrosis factor-receptor-related protein and inflammatory mediators in CD45 expressing cells in collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CXCR3 antagonist AMG487 ameliorates experimental autoimmune prostatitis by diminishing Th1 cell differentiation and inhibiting macrophage M1 phenotypic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sophion.com [sophion.com]

Therapeutic Potential of CXCR3 Antagonist 1 in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a pivotal role in the recruitment of immune cells to sites of inflammation. Its involvement in the pathogenesis of various inflammatory and autoimmune diseases has positioned it as a promising therapeutic target. This technical guide provides an in-depth overview of the therapeutic potential of CXCR3 antagonist 1 (also known as compound 6c), a selective and non-cytotoxic inhibitor of CXCR3. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its evaluation, and visualize the intricate signaling pathways and experimental workflows involved in its development.

Introduction to CXCR3 in Inflammatory Diseases

CXCR3 is preferentially expressed on activated T lymphocytes (Th1 cells), natural killer (NK) cells, and other immune cells. It is activated by three interferon-gamma (IFN-γ)-inducible chemokines: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC). The binding of these ligands to CXCR3 initiates a signaling cascade that leads to immune cell migration, proliferation, and activation at inflammatory sites.[1][2] Dysregulation of the CXCR3/ligand axis has been implicated in a wide range of inflammatory conditions, including rheumatoid arthritis, multiple sclerosis, inflammatory bowel disease, and psoriasis.[3] Consequently, blocking the interaction between CXCR3 and its ligands with a specific antagonist represents a compelling therapeutic strategy to mitigate the chronic inflammation characteristic of these diseases.

This compound (Compound 6c): A Profile

This compound, identified as compound 6c in the scientific literature, is a potent and selective antagonist of the human CXCR3 receptor.[3][4] It belongs to the 4-N-aryl-[3][5]diazepane urea (B33335) class of compounds.[3][6] Preclinical studies have demonstrated its ability to inhibit key functional responses mediated by CXCR3, highlighting its potential for the treatment of inflammatory disorders.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and other notable CXCR3 antagonists for comparative analysis.

Table 1: In Vitro Activity of this compound (Compound 6c)

| Assay | Ligand | Cell Line | Endpoint | IC50 | Reference |

| Calcium Mobilization | CXCL11 | HEK293 expressing human CXCR3 | Inhibition of calcium flux | 0.06 µM | [3][4] |

| T-cell Chemotaxis | CXCL11 | Isolated human T-cells | Inhibition of cell migration | ~100 nM | [3][4] |

Table 2: Comparative In Vitro Activities of Selected CXCR3 Antagonists

| Antagonist | Assay | Ligand(s) | IC50 | Ki | Reference |

| AMG-487 | Radioligand Binding | CXCL10, CXCL11 | 8.0 nM, 8.2 nM | - | [3] |

| NBI-74330 | Radioligand Binding | CXCL10, CXCL11 | - | 1.5 nM, 3.2 nM | [3] |

| SCH 546738 | Radioligand Binding | CXCL10, CXCL11 | 10 nM | 0.4 nM | [3] |

| TAK-779 | - | - | - | 1.1 nM (for CCR5) | [3] |

| ACT-660602 | - | - | 204 nM | - | [3] |

Signaling Pathways and Experimental Workflows

CXCR3 Signaling Pathway

Upon binding of its chemokine ligands (CXCL9, CXCL10, or CXCL11), CXCR3 undergoes a conformational change, leading to the activation of intracellular G proteins. This initiates a cascade of downstream signaling events, primarily through the Gαi subunit, which inhibits adenylyl cyclase, and the Gβγ subunit, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial for cell migration, proliferation, and survival.

Experimental Workflow for CXCR3 Antagonist Evaluation

The discovery and validation of a novel CXCR3 antagonist involves a multi-step process, beginning with high-throughput screening to identify initial hits, followed by a series of in vitro and in vivo assays to characterize their potency, selectivity, and therapeutic efficacy.

Detailed Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CXCR3 agonist.

-

Cell Line: HEK293 cells stably expressing the human CXCR3 receptor.

-

Reagents:

-

CXCL11 (agonist)

-

This compound (or other test compounds)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

-

Procedure:

-

Seed HEK293-CXCR3 cells in a 96-well black, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Add a fixed concentration of CXCL11 (typically EC80) to all wells to stimulate the cells.

-

Immediately measure the fluorescence signal over time to monitor the change in intracellular calcium concentration.

-

Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

-

T-Cell Chemotaxis Assay

This assay assesses the ability of an antagonist to block the migration of T-cells towards a CXCR3 ligand.

-

Cells: Isolated primary human T-cells.

-

Apparatus: Transwell migration chambers (e.g., 5 µm pore size).

-

Reagents:

-

CXCL11 (chemoattractant)

-

This compound (or other test compounds)

-

RPMI 1640 medium with 0.5% BSA

-

-

Procedure:

-

Isolate human T-cells from peripheral blood mononuclear cells (PBMCs).

-

Pre-treat the T-cells with varying concentrations of this compound for 30 minutes at 37°C.

-

Add CXCL11 to the lower chamber of the Transwell plate.

-

Add the pre-treated T-cells to the upper chamber (the insert).

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

-

Quantify the number of cells that have migrated to the lower chamber using a cell counter, flow cytometry, or a fluorescent dye-based assay.

-

Calculate the percentage of inhibition of migration for each antagonist concentration.

-

Determine the IC50 value from the concentration-response curve.

-

In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used animal model of rheumatoid arthritis to evaluate the therapeutic efficacy of anti-inflammatory agents.

-

Animals: DBA/1 mice (male, 8-10 weeks old).

-

Induction of Arthritis:

-

Prepare an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

-

On day 0, immunize mice with an intradermal injection of the emulsion at the base of the tail.

-

On day 21, administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

-

Treatment Protocol:

-

Begin administration of this compound (e.g., daily oral gavage or intraperitoneal injection) at the onset of clinical signs of arthritis (around day 21-28) or in a prophylactic setting.

-

Include a vehicle-treated control group.

-

-

Efficacy Readouts:

-

Clinical Scoring: Monitor the mice daily for signs of arthritis (redness, swelling of paws) and score the severity on a scale of 0-4 per paw.

-

Paw Thickness: Measure the paw thickness using a caliper.

-

Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

-

Biomarker Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or joint homogenates.

-

Conclusion

This compound (compound 6c) has demonstrated significant potential as a therapeutic agent for inflammatory diseases due to its potent and selective inhibition of the CXCR3 receptor. The in vitro data on its ability to block calcium mobilization and T-cell migration, coupled with the established role of CXCR3 in inflammatory processes, provides a strong rationale for its further development. The experimental protocols and workflows outlined in this guide offer a comprehensive framework for the continued investigation of this and other CXCR3 antagonists. Future studies focusing on in vivo efficacy in a broader range of inflammatory disease models and comprehensive safety profiling will be crucial in translating the preclinical promise of this compound into a clinically effective therapy.

References

- 1. Synthesis and Identification of Artificial Antigen for Glibenclamide [spkx.net.cn]

- 2. dovepress.com [dovepress.com]

- 3. Identification and initial evaluation of 4-N-aryl-[1,4]diazepane ureas as potent CXCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CXCR3 Antagonist 6c | TargetMol [targetmol.com]

- 5. Description: Bioorganic & medicinal chemistry letters :: heiBIB - Heidelberger Universitätsbibliographie [heibib.ub.uni-heidelberg.de]

- 6. researchgate.net [researchgate.net]

CXCR3 Antagonist 1: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade, particularly in T-helper 1 (Th1) cell-mediated immune responses.[1][2] Its expression is predominantly found on activated T cells, natural killer (NK) cells, and other immune cells.[3] The binding of its interferon-inducible ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—triggers the migration of these effector cells to sites of inflammation.[1][2] This axis is strongly implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis, making CXCR3 an attractive therapeutic target.[1][4] This technical guide focuses on a representative potent and selective small molecule CXCR3 antagonist, SCH 546738, as "CXCR3 Antagonist 1," providing a comprehensive overview of its pharmacological properties, experimental evaluation, and the underlying signaling pathways.

This compound: SCH 546738

SCH 546738 is a potent, orally active, and non-competitive antagonist of the CXCR3 receptor.[1][5] It binds to an allosteric site on the receptor, thereby preventing the binding of its natural ligands and subsequent downstream signaling.[1]

Quantitative Data Summary

The following tables summarize the in vitro binding affinity, potency, and cross-species activity of SCH 546738 and other notable CXCR3 antagonists for comparative purposes.

Table 1: In Vitro Activity of SCH 546738 (this compound)

| Parameter | Species | Value | Reference |

| Ki | Human | 0.4 nM | [5][6] |

| IC50 (vs. [125I]hCXCL10) | Human | 0.8 - 2.2 nM | [1][5] |

| IC50 (vs. [125I]hCXCL11) | Human | 0.8 - 2.2 nM | [1] |

| IC90 (Chemotaxis) | Human | ~10 nM | [1][5] |

| IC50 (Cell Growth Inhibition in RAW264.7) | Murine | 16.250 µM | [7] |

Table 2: Cross-Species CXCR3 Binding Affinity of SCH 546738

| Species | IC50 (vs. [125I]hCXCL10) | Reference |

| Monkey | 1.3 nM | [1][5] |

| Dog | 6.4 nM | [1][5] |

| Mouse | 5.9 nM | [1][5] |

| Rat | 4.2 nM | [1][5] |

Table 3: Comparative In Vitro Activity of Other CXCR3 Antagonists

| Antagonist | Parameter | Species | Value | Reference |

| AMG487 | IC50 (Cell Growth Inhibition in RAW264.7) | Murine | 14.960 µM | [7] |

| NBI-74330 | IC50 (Cell Growth Inhibition in RAW264.7) | Murine | 73.020 µM | [7] |

| TAK-779 | IC50 (Cell Growth Inhibition in RAW264.7) | Murine | 15.680 µM | [7] |

In Vivo Efficacy in Autoimmune Models

SCH 546738 has demonstrated significant efficacy in various preclinical models of autoimmune diseases.

Table 4: In Vivo Efficacy of SCH 546738 in Animal Models

| Disease Model | Species | Key Findings | Reference |

| Collagen-Induced Arthritis (CIA) | Mouse | Attenuated disease development. | [1] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Rat & Mouse | Significantly reduced disease severity. | [1] |

| Cardiac Allotransplantation | Rat | Achieved dose-dependent prolongation of allograft survival. | [1] |

CXCR3 Signaling Pathway

Upon ligand binding, CXCR3 undergoes a conformational change, activating intracellular heterotrimeric G proteins. This initiates a cascade of downstream signaling events crucial for cell migration and activation.

References

- 1. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Distinct Roles of CXCR3 Variants and Their Ligands in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

The Dichotomous Role of CXCR3 in Cancer Immunology: A Technical Guide to Targeting a Key Chemokine Receptor

For Immediate Release

Shanghai, China – December 12, 2025 – In the intricate landscape of cancer immunology, the C-X-C motif chemokine receptor 3 (CXCR3) has emerged as a critical, yet complex, signaling hub. Its paradoxical functions in both promoting and suppressing tumor progression have made it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of CXCR3 and its antagonists, with a particular focus on the pre-clinical compound AMG-487, for researchers, scientists, and drug development professionals. We will delve into the quantitative data from key studies, detailed experimental protocols, and the underlying signaling pathways to illuminate the therapeutic potential of CXCR3 antagonism in oncology.

The Dual Nature of CXCR3 in the Tumor Microenvironment

CXCR3 is a G protein-coupled receptor predominantly expressed on activated T cells, natural killer (NK) cells, and some tumor cells.[1][2] Its ligands—CXCL9, CXCL10, and CXCL11—are often induced by interferon-gamma (IFN-γ) and play a crucial role in recruiting these immune effector cells to the tumor microenvironment, a cornerstone of anti-tumor immunity.[2][3] However, CXCR3 expression on tumor cells themselves has been linked to increased proliferation, migration, and metastasis to distant sites where its ligands are expressed.[2][4] This dual functionality underscores the importance of a nuanced therapeutic approach.

There are also different splice variants of the receptor, primarily CXCR3-A and CXCR3-B, which can mediate opposing effects. CXCR3-A is often associated with promoting cell proliferation and migration, while CXCR3-B can inhibit these processes.[5][6]

Quantitative Efficacy of CXCR3 Antagonist 1 (AMG-487)

AMG-487 is a selective antagonist of CXCR3 that has been investigated in various preclinical cancer models.[7] It has shown promise in mitigating the pro-tumoral effects of CXCR3 signaling. The following tables summarize the key quantitative findings from these studies.

| In Vitro Efficacy of AMG-487 | |

| Parameter | Value |

| IC50 (CXCL10 binding inhibition) | 8.0 nM |

| IC50 (CXCL11 binding inhibition) | 8.2 nM |

| Inhibition of 66.1 tumor cell migration to CXCL9 | ~70% |

| In Vivo Efficacy of AMG-487 in Murine Metastasis Models | ||||

| Cancer Model | Treatment Regimen | Endpoint | Result | Statistical Significance |

| Metastatic Breast Cancer (66.1 cells) | Not specified | Number of lung metastases | 113 (AMG-487) vs. 171 (vehicle) | P = 0.01 |

| Metastatic Breast Cancer (66.1 cells) | 1 µM AMG-487 | Number of lung metastases | 40 (AMG-487) vs. 104 (control) | P < 0.001 |

| Metastatic Breast Cancer (immune-competent, NK cell-depleted, or SCID mice) | Not specified | Number of lung metastases | 98 (AMG-487) vs. 190 (control) | P = 0.02 |

| Osteosarcoma (K7M2 cells) | 5 mg/kg s.c. twice daily (Days +5 to +12) | Reduction in lung tumor nodules | 47% reduction (77 vs. 146 nodules)[4] | Not specified |

| Osteosarcoma (SAOS-LM7 cells) | 5 mg/kg s.c. twice daily (Days +5 to +15 and +30 to +40) | Reduction in cumulative lung nodule volume | 94% reduction (1 mm³ vs. 16 mm³)[4] | Not specified |

Core Signaling Pathways

The binding of CXCL9, CXCL10, or CXCL11 to CXCR3 initiates a cascade of intracellular signaling events that dictate cellular responses. Understanding these pathways is crucial for elucidating the mechanism of action of CXCR3 antagonists.

Experimental Protocols

Reproducible and robust experimental design is paramount in drug discovery. Below are detailed protocols for key assays used to evaluate CXCR3 antagonists.

In Vitro Cell Migration Assay (Transwell)

This assay assesses the ability of a compound to inhibit cancer cell migration towards a chemoattractant.

Materials:

-

24-well Transwell plates with 8 µm pore size inserts

-

Cancer cell line expressing CXCR3 (e.g., 4T1, K7M2)

-

Basal medium with 2% Fetal Bovine Serum (FBS)

-

Chemoattractant: Recombinant CXCL10 or CXCL9

-

This compound (AMG-487)

-

Formalin

-

0.1% Crystal Violet solution

Protocol:

-

Culture cancer cells to ~80% confluency.

-

Harvest cells and resuspend in basal medium with 2% FBS at a concentration of 5 x 10^5 cells/mL.

-

Add the CXCR3 antagonist at the desired concentration (e.g., 1 µM AMG-487) to the cell suspension.

-

Add 600 µL of basal medium containing the chemoattractant (e.g., 100 ng/mL CXCL10) to the lower chamber of the Transwell plate.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Incubate for 6-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with formalin for 10 minutes.

-

Stain the migrated cells with 0.1% Crystal Violet for 15 minutes.

-

Wash the inserts with water and allow them to dry.

-

Count the number of migrated cells in several random fields under a microscope.

In Vivo Spontaneous Metastasis Mouse Model

This model evaluates the effect of a CXCR3 antagonist on the metastatic dissemination of cancer cells from a primary tumor.

Materials:

-

Immunocompetent mice (e.g., BALB/c for 4T1 cells)

-

CXCR3-expressing cancer cell line (e.g., 4T1)

-

This compound (AMG-487) formulated for in vivo use (e.g., in 20% hydroxypropyl-β-cyclodextrin)

-

Surgical instruments for tumor resection

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Protocol:

-

Inject 1 x 10^5 4T1 cells subcutaneously into the mammary fat pad of female BALB/c mice.

-

Monitor primary tumor growth.

-

Once tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment and control groups.

-

Administer the CXCR3 antagonist (e.g., 5 mg/kg AMG-487, subcutaneously, twice daily) or vehicle control.

-